(Z)-N'-(4-bromobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
(Z)-N’-(4-bromobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a pyrazole ring, a bromobenzylidene moiety, and a methoxyphenyl group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Properties
IUPAC Name |
N-[(Z)-(4-bromophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O2/c1-25-15-8-4-13(5-9-15)16-10-17(22-21-16)18(24)23-20-11-12-2-6-14(19)7-3-12/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYAGIQCYCCZKZ-JAIQZWGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C\C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(4-bromobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-(4-bromobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromobenzylidene moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-(4-bromobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has shown promise in biological and medicinal research due to its potential pharmacological activities. Studies have investigated its antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its mechanism of action and potential therapeutic applications.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it a valuable component in the formulation of specialized products.
Mechanism of Action
The mechanism of action of (Z)-N’-(4-bromobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound may modulate various signaling pathways, leading to its observed pharmacological activities.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N’-(4-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- (Z)-N’-(4-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- (Z)-N’-(4-methylbenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of (Z)-N’-(4-bromobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide lies in its bromobenzylidene moiety, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents, the bromine atom may enhance its reactivity and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
